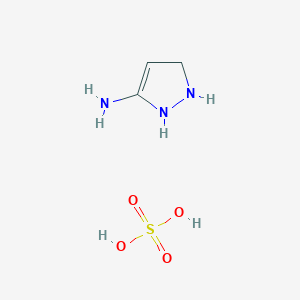
5,6-dichloro-2-(6-chloro-3-pyridinyl)-1-(2-methylbenzyl)-1H-1,3-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dichloro-2-(6-chloro-3-pyridinyl)-1-(2-methylbenzyl)-1H-1,3-benzimidazole, also known as DCPMB, is a heterocyclic compound that has been gaining interest in the scientific community due to its potential applications in various fields. DCPMB is a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and has been studied for its potential use in the treatment of various inflammatory conditions. Additionally, DCPMB has been investigated for its potential use in the development of new drugs, as well as its possible role in the regulation of gene expression.
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Activity
A study on novel benzothiazole pyrimidine derivatives, which shares a structural resemblance with the chemical of interest, demonstrated excellent in vitro antibacterial and antifungal activities, surpassing standard drugs. This indicates potential applications of structurally similar compounds in the development of new antimicrobial agents (Maddila et al., 2016).
Catalytic Activity in Chemical Reactions
Research on benzimidazolium salts and their palladium N-heterocyclic carbene complexes has shown significant catalytic activity in carbon–carbon bond-forming reactions. These findings highlight the role of benzimidazole derivatives in facilitating efficient routes for asymmetric biaryl compounds formation, suggesting their importance in organic synthesis and potential industrial applications (Akkoç et al., 2016).
Ferroelectric and Antiferroelectric Properties
A study on benzimidazoles, including 2-methylbenzimidazole, demonstrated above-room-temperature ferroelectricity and antiferroelectricity. These properties make them suitable for lead- and rare-metal-free ferroelectric devices, offering a sustainable alternative in electronics and material sciences (Horiuchi et al., 2012).
Corrosion Inhibition
Benzimidazole derivatives have been investigated for their inhibitory action against the corrosion of iron in hydrochloric acid solutions. Their ability to adsorb on the iron surface and suppress corrosion processes showcases their potential as corrosion inhibitors in various industrial applications (Khaled, 2003).
Antitumor Activity
The synthesis and evaluation of benzimidazole derivatives for antitumor activity revealed that certain compounds possess significant activity against cancer cell lines. This suggests their potential in the development of new anticancer therapies (El-Ahwany & el-azim, 2018).
Antiviral Activity
Substituted benzimidazoles, including 5,6-dichloro derivatives, have been studied for their effects on the growth of viruses and nucleic acid metabolism of host cells. Their antiviral effects indicate potential applications in developing treatments for viral infections (Bucknall, 1967).
Propiedades
IUPAC Name |
5,6-dichloro-2-(6-chloropyridin-3-yl)-1-[(2-methylphenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl3N3/c1-12-4-2-3-5-14(12)11-26-18-9-16(22)15(21)8-17(18)25-20(26)13-6-7-19(23)24-10-13/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTXUKOHZVNHOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC(=C(C=C3N=C2C4=CN=C(C=C4)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2681410.png)

![3,4,5-triethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2681413.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2681416.png)

![N-(4-chlorophenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine](/img/structure/B2681418.png)
![(1E,6E)-1,7-Bis[4-hydroxy-3-(trifluoromethoxy)phenyl]-1,6-heptadiene-3,5-dione](/img/structure/B2681420.png)
![5-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-sulfanylidene-3H-1,3-thiazole-4-carboxylic acid](/img/structure/B2681422.png)
![2-Chloro-5-{[(4-chloro-1-naphthyl)oxy]methyl}-1,3-thiazole](/img/structure/B2681424.png)

![Methyl 2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-3-[(4-chlorophenyl)methyl]-4-oxoquinazoline-7-carboxylate](/img/structure/B2681428.png)
![(3R)-3-(5-chlorothiophen-2-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2681429.png)
